molecular formula C24H30N6O3 B2615563 8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899987-82-7

8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2615563
CAS No.: 899987-82-7
M. Wt: 450.543
InChI Key: ATXONHJCLQSPBJ-UHFFFAOYSA-N
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Description

8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the 2,4-dimethylphenyl and morpholinoethyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the imidazo[2,1-f]purine core.

Scientific Research Applications

8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.

Comparison with Similar Compounds

8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:

    8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-piperidinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: This compound has a piperidinoethyl group instead of a morpholinoethyl group, which may result in different biological and chemical properties.

    8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-pyrrolidinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: The presence of a pyrrolidinoethyl group can also lead to variations in activity and reactivity.

Properties

IUPAC Name

6-(2,4-dimethylphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c1-15-6-7-19(16(2)14-15)29-17(3)18(4)30-20-21(25-23(29)30)26(5)24(32)28(22(20)31)9-8-27-10-12-33-13-11-27/h6-7,14H,8-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXONHJCLQSPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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